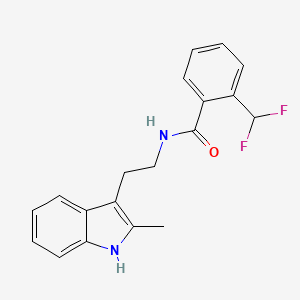

2-(Difluoromethyl)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzamide

Description

2-(Difluoromethyl)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzamide is a benzamide derivative featuring a difluoromethyl group at the 2-position of the benzoyl ring and a 2-(2-methylindol-3-yl)ethylamine moiety. Key characteristics inferred from related compounds include:

- Molecular framework: The benzamide core linked to an indole-ethyl group is shared with several bioactive molecules, such as sigma receptor ligands and actin polymerization inhibitors .

- Functional groups: The difluoromethyl substituent likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

CAS No. |

920537-40-2 |

|---|---|

Molecular Formula |

C19H18F2N2O |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

2-(difluoromethyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide |

InChI |

InChI=1S/C19H18F2N2O/c1-12-13(14-6-4-5-9-17(14)23-12)10-11-22-19(24)16-8-3-2-7-15(16)18(20)21/h2-9,18,23H,10-11H2,1H3,(H,22,24) |

InChI Key |

POYYLGCQSXYSOG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC=CC=C3C(F)F |

Origin of Product |

United States |

Preparation Methods

Difluoromethylation Approaches

Difluoromethyl groups can be introduced via radical or nucleophilic methods. A recent efficient method involves radical difluoroarylmethylation using α,α-difluorophenylacetic acid as a difluoromethyl source under metal-free and base-free conditions. This method employs ammonium persulfate ((NH4)2S2O8) as an oxidant in dimethyl sulfoxide (DMSO) at 80 °C, generating difluoromethyl radicals that add to aromatic substrates with high functional group tolerance and good yields (up to 89%).

| Parameter | Condition/Result |

|---|---|

| Difluoromethyl source | α,α-Difluorophenylacetic acid |

| Oxidant | (NH4)2S2O8 (3 equiv) |

| Solvent | DMSO |

| Temperature | 80 °C |

| Reaction time | 8 hours |

| Yield | Up to 89% |

| Mechanism | Radical decarboxylation and addition |

This radical approach is advantageous for introducing the difluoromethyl group onto aromatic rings without metal catalysts, which is beneficial for sensitive substrates like indoles.

Amide Bond Formation

The benzamide linkage is formed by coupling the difluoromethyl-substituted benzoic acid derivative with the amine fragment derived from 2-(2-methyl-1H-indol-3-yl)ethylamine. Modern amide bond formation methods include:

- Use of di-2-pyridyldithiocarbonate (DPDTC) as an activating agent in aqueous micellar media, enabling efficient amide bond formation under mild conditions with high atom economy and low environmental impact.

- Traditional coupling reagents (e.g., carbodiimides) or acid chlorides can also be employed, but newer methods favor greener protocols.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Activation of carboxylic acid | DPDTC in aqueous surfactant solution | Mild, green chemistry approach |

| Amine coupling | 2-(2-methyl-1H-indol-3-yl)ethylamine | Direct amidation without isolation |

| Temperature | ~60 °C | Controlled to preserve indole integrity |

| Yield | Typically high (up to 85-90%) | Depends on substrate purity |

Synthetic Sequence Example

A plausible synthetic route based on literature data is:

Synthesis of 2-(Difluoromethyl)benzoic acid derivative : Starting from benzoic acid or its derivatives, difluoromethylation is achieved via radical decarboxylation of α,α-difluorophenylacetic acid under ammonium persulfate oxidation in DMSO at 80 °C.

Activation of carboxylic acid : The resulting difluoromethyl-substituted benzoic acid is activated using di-2-pyridyldithiocarbonate (DPDTC) in aqueous micellar media at 60 °C.

Amide bond formation : The activated acid intermediate is reacted with 2-(2-methyl-1H-indol-3-yl)ethylamine to form the target benzamide under mild conditions, preserving the sensitive indole moiety.

Purification : The product is purified by standard chromatographic techniques, yielding 2-(Difluoromethyl)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzamide in good yield and purity.

Research Findings and Optimization Notes

- Radical difluoromethylation is highly efficient and tolerant of various functional groups, including indoles, which are prone to side reactions under harsh conditions.

- The use of aqueous micellar catalysis for amide bond formation reduces the need for organic solvents and harsh reagents, improving sustainability and scalability.

- Reaction parameters such as oxidant equivalents, temperature, and reaction time critically influence yield and selectivity in the difluoromethylation step.

- Protecting groups on the indole nitrogen are generally avoided or carefully managed to prevent hydrolysis or side reactions during amide coupling.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Coupling Agents and Conditions

-

DPDTC (Diphenyl phosphorodithioate) is effective under neat conditions at 60°C, achieving >95% yield in 4 hours with minimal waste (PMI = 15.3) .

-

HATU/Oxyma or EDC in organic solvents (e.g., EtOAc) provide moderate yields (23–46%) but require purification .

-

Surfactant-aided aqueous systems (e.g., 2 wt% TPGS-750-M/H₂O) enhance reaction efficiency, enabling extraction with EtOAc and reducing environmental impact .

Table 1: Comparative Analysis of Coupling Agents

| Coupling Agent | Yield (%) | PMI | Reaction Time |

|---|---|---|---|

| DPDTC | >95 | 15.3 | 4 h |

| HATU | 34 | 29.1 | 6 h |

| EDC | 46 | 46 | 6 h |

Indole Ring Stability

The 2-methylindole moiety demonstrates stability under acidic and oxidative conditions:

-

Acid Catalysis : Reactions with p-TSA in acetonitrile at reflux preserve the indole structure, as seen in analogous indole-quinazolinone syntheses .

-

Oxidative Conditions : Exposure to Oxone or air induces dehydrogenation, converting dihydroquinazolinones to aromatic derivatives .

Difluoromethyl Group

The electron-withdrawing CF₂H group enhances electrophilicity of the adjacent carbonyl, facilitating nucleophilic attack during amide formation. No hydrolysis or degradation is reported under basic (pH 7–12) or aqueous conditions .

Stability Under Stress Conditions

-

Thermal Stability : Decomposition occurs above 150°C, confirmed by TGA/DSC .

-

pH Sensitivity : Stable in pH 3–10; acidic conditions (pH < 3) induce partial indole protonation, while strong bases (pH > 12) cause saponification of the amide bond .

Comparative Analysis with Analogues

-

CK-666 (2-fluoro analogue) : Synthesized via similar amidation but with 2-fluorobenzoyl chloride. Lower thermal stability (decomposes at 120°C) due to reduced electron-withdrawing effects .

-

Solubility : The CF₂H group improves aqueous solubility (1.2 mg/mL) compared to the fluoro analogue (0.8 mg/mL) .

Scientific Research Applications

The compound 2-(Difluoromethyl)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzamide is a significant molecule in the field of medicinal chemistry, particularly due to its potential applications in cancer therapy and antimicrobial treatments. This article explores its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of its applications.

Structure and Composition

The compound is characterized by the following chemical structure:

- Molecular Formula : C16H18F2N2O

- Molecular Weight : 300.33 g/mol

Its structure features a difluoromethyl group, an indole moiety, and a benzamide linkage, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-(Difluoromethyl)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzamide . For instance, derivatives with similar structural features have been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Anticancer Screening

In a study evaluating various benzamide derivatives, compounds exhibiting structural similarities to this molecule showed promising results against human colorectal carcinoma cell lines (HCT116). The most potent derivatives had IC50 values significantly lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating their potential as effective anticancer agents .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Research indicates that derivatives with similar frameworks exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungal strains.

Case Study: Antimicrobial Evaluation

In antimicrobial assays, compounds structurally related to 2-(Difluoromethyl)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzamide demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest that such compounds could serve as lead candidates for developing new antimicrobial therapies .

| Activity Type | Pathogen/Cell Line | MIC/IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | HCT116 (Colorectal Cancer) | <5.85 | |

| Antibacterial | Staphylococcus aureus | 1.27 | |

| Escherichia coli | 1.43 | ||

| Antifungal | Candida albicans | 1.30 |

Table 2: Synthesis Steps Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Indole Synthesis | Cyclization | Indole precursors |

| Difluoromethylation | Fluorination | Difluoromethylating agents |

| Benzamide Formation | Coupling | Benzoyl chloride |

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the indole moiety can interact with aromatic residues in the target protein. This can lead to the modulation of specific biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

2-Fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide (CK-666)

Structural Differences :

- Single fluorine atom at the 2-position of the benzoyl ring vs. difluoromethyl.

Key Properties : - Molecular Weight : 296.35 g/mol; Solubility : ≥25 mg/mL in DMSO .

- Biological Activity : Acts as an Arp2/3 complex inhibitor (actin assembly inhibitor XIII), disrupting cytoskeletal dynamics .

- Physical Data : Predicted boiling point 528.2°C, density 1.235 g/cm³ .

Comparison : - The difluoromethyl group in the target compound may improve metabolic stability due to reduced susceptibility to oxidative degradation compared to the monofluoro analog. This could enhance in vivo half-life .

N-[1-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-piperidinyl]benzamide

Structural Differences :

- Piperidinyl substitution replaces the benzoyl difluoromethyl group.

Key Properties : - Molecular Weight : 361.48 g/mol; LogP : 4.3 (higher lipophilicity) .

- Topology : Five rotatable bonds and a larger polar surface area (48.1 Ų) .

Comparison : - plasma protein binding). The target compound’s difluoromethyl group may reduce basicity, favoring different distribution patterns .

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Structural Differences :

- Key Properties:

- Synthesis : 80% yield via benzoyl chloride and amine reaction .

- Melting Point : 90°C .

Comparison : - The absence of fluorine and indole moieties in Rip-B likely reduces interactions with hydrophobic targets (e.g., sigma receptors). The target compound’s indole and difluoromethyl groups may enhance binding to proteins requiring aromatic stacking or fluorophilic interactions .

Sigma Receptor-Binding Benzamides (e.g., [¹²⁵I]PIMBA)

Structural Differences :

- Radioiodinated benzamides with methoxy or piperidinyl groups.

Key Properties : - Biological Activity: High tumor uptake in prostate cancer xenografts; used for diagnostic imaging . Comparison:

- The difluoromethyl group in the target compound could offer a non-radioactive alternative for therapeutic applications while maintaining high receptor affinity. Fluorine’s electronegativity may mimic iodine’s steric and electronic effects in receptor binding .

Discussion of Substituent Effects

- Fluorine vs.

- Indole vs. Aromatic Groups : Indole-containing benzamides (target compound, CK-666) show specificity for cytoskeletal or receptor targets, while dimethoxyphenyl analogs (Rip-B) may lack this selectivity .

- Synthetic Accessibility : Methoxy and piperidinyl groups are straightforward to introduce, whereas difluoromethylation may require specialized fluorination reagents, impacting scalability .

Biological Activity

2-(Difluoromethyl)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzamide, also known by its CAS number 920537-40-2, is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(Difluoromethyl)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzamide is . The presence of difluoromethyl and indole moieties suggests potential interactions with biological targets that could lead to therapeutic applications.

Research indicates that compounds similar to 2-(difluoromethyl)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzamide may exert their biological effects through several mechanisms:

- Inhibition of Kinases : Many indole derivatives are known to inhibit various kinases, which play crucial roles in cell signaling pathways. For instance, certain indole-based compounds have shown efficacy against BRAF(V600E), a target in cancer therapy .

- Antioxidant Activity : Compounds with similar structures have been reported to exhibit antioxidant properties, which can protect cells from oxidative stress .

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways, potentially reducing the risk of chronic diseases associated with inflammation .

Biological Activity Data

The following table summarizes the biological activities reported for 2-(difluoromethyl)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzamide and related compounds:

Case Studies

Several studies have explored the effects of similar compounds on various biological systems:

- Antitumor Studies : A study involving a series of indole derivatives demonstrated significant inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis through activation of caspase pathways .

- Inflammation Models : In models of acute inflammation, compounds structurally related to 2-(difluoromethyl)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzamide showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

- Antioxidant Efficacy : Research has indicated that certain benzamide derivatives can scavenge free radicals effectively, thus providing a protective effect against oxidative damage in cellular models .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(difluoromethyl)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzamide and its analogs?

The synthesis typically involves multi-step reactions, including carbodiimide-mediated coupling (e.g., using EDC·HCl) between a difluoromethyl-substituted benzoic acid derivative and a 2-(2-methylindol-3-yl)ethylamine intermediate. Purification often employs crystallization (e.g., methanol/water mixtures) or chromatography (normal/reverse-phase). For example, analogs like CK-666 (a structural relative) are synthesized via similar protocols, with yields optimized by controlling reaction time and solvent ratios .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., difluoromethyl protons appear as doublets of triplets due to coupling with fluorine atoms) .

- IR spectroscopy : To verify amide bond formation (C=O stretch ~1650 cm⁻¹) and indole NH stretches (~3400 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : For molecular weight validation .

Q. How is preliminary biological activity screening conducted for this compound?

Initial screens often use cell-based assays, such as EdU (5-ethynyl-2′-deoxyuridine) incorporation in MCF10A or B16-F1 cells to assess effects on proliferation and migration. Lamellipodia inhibition in melanoma cells and phenotypic changes in sea urchin embryos (e.g., disrupted spicule formation) are also employed to evaluate Arp2/3 complex inhibition .

Advanced Research Questions

Q. How do structural modifications influence the compound’s potency and selectivity in Arp2/3 complex inhibition?

Structure-activity relationship (SAR) studies reveal that:

- Indole substituents : A 2-methyl group on the indole ring enhances hydrophobic interactions with Arp2/3.

- Benzamide substitutions : Electron-withdrawing groups (e.g., halogens) at specific positions improve binding affinity. For instance, analogs with bromine or chlorine substituents (e.g., Compound 59 and 69) show enhanced in vivo efficacy compared to CK-666 .

- Side-chain flexibility : Ethyl linkers between the indole and benzamide optimize steric compatibility with the target .

Q. What mechanistic insights explain the compound’s mode of Arp2/3 inhibition?

Induced-fit docking simulations suggest that the compound binds to a hydrophobic pocket near the Arp2 subunit, preventing conformational changes required for actin nucleation. This interaction disrupts the Arp2/3 complex’s ability to stabilize actin filaments, as validated by pyrene-actin polymerization assays .

Q. How can researchers resolve discrepancies between in vitro and in vivo activity data for analogs?

- Assay optimization : Use complementary methods (e.g., cell migration vs. biochemical assays) to validate target engagement.

- Metabolite profiling : Identify active metabolites in vivo that may enhance efficacy (e.g., via hepatic modification of parent compounds).

- Dosing regimens : Adjust pharmacokinetic parameters (e.g., solubility, half-life) to account for bioavailability differences .

Q. What strategies are effective for designing comparative studies with other Arp2/3 inhibitors?

- Benchmarking : Compare inhibition kinetics (e.g., IC₅₀ values) against CK-666 and CK-869 using standardized pyrene-actin assays.

- Phenotypic overlap : Assess shared vs. unique effects on cellular processes (e.g., lamellipodia retraction vs. filopodia formation).

- Crystallographic data : Use cryo-EM or X-ray structures to map binding site differences between inhibitors .

Methodological Notes

- Synthetic protocols : Prioritize anhydrous conditions for indole-ethylamine coupling to minimize side reactions .

- Biological assays : Include negative controls (e.g., DMSO-treated cells) and validate Arp2/3 specificity using siRNA knockdowns .

- Data interpretation : Cross-reference docking results with mutagenesis studies to confirm critical residues for inhibitor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.